Product packaging for Cyclopentadec-4-en-1-one(Cat. No.:CAS No. 14595-54-1)

Cyclopentadec-4-en-1-one

Cat. No.: B083016
CAS No.: 14595-54-1
M. Wt: 222.37 g/mol
InChI Key: JIYIHILAGIZIMD-CLFYSBASSA-N
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Description

Contextualization within Synthetic Macrocyclic Chemistry

The synthesis of macrocycles is a specialized field within organic chemistry that focuses on the construction of large ring systems. nih.gov These molecules are prevalent in nature and often exhibit remarkable biological properties. The construction of macrocycles like Cyclopentadec-4-en-1-one is a testament to the advancements in synthetic methodologies that allow for the formation of large, often strained, ring systems. mdpi.com The presence of both a ketone and a double bond within the 15-membered ring of this compound places it within the subclass of macrocyclic enones, which are valuable synthetic intermediates.

Historical Perspectives on Macrocycle Synthesis and Associated Challenges

The history of macrocycle synthesis is marked by the persistent challenge of overcoming the entropic unfavorability of bringing two reactive ends of a long linear molecule together to form a ring, a phenomenon often referred to as the "ring/chain" equilibrium. nih.gov Early methods for macrocyclization often required high-dilution conditions to minimize competing intermolecular polymerization reactions, which led to low yields and limited scalability. mdpi.com The development of new synthetic strategies, such as the acyloin condensation and, more recently, ring-closing metathesis (RCM), has significantly improved the efficiency of macrocycle synthesis. google.comwikipedia.org These advancements have been crucial in making macrocyclic compounds like this compound more accessible for research and industrial applications.

Significance of this compound as a Representative Macrocyclic Enone Scaffold

This compound, with its molecular formula C₁₅H₂₆O, is a notable macrocyclic ketone. nih.gov Its significance stems from several key aspects. Firstly, it possesses a characteristic musk-like odor, making it a valuable ingredient in the fragrance industry. ontosight.ai Secondly, its enone functionality provides a reactive handle for further chemical modifications, allowing it to serve as a versatile precursor for the synthesis of more complex molecules. The 15-membered ring structure is also representative of a common macrocyclic scaffold found in various natural products. nih.gov

Current Research Landscape and Fundamental Challenges in its Chemical Synthesis

The contemporary research landscape for the synthesis of this compound and related macrocyclic ketones is focused on developing more efficient, selective, and sustainable synthetic methods. A major advancement in this area is the application of Ring-Closing Metathesis (RCM), a powerful tool for the formation of carbon-carbon double bonds in a cyclic framework. wikipedia.org RCM has proven effective in the synthesis of a wide variety of unsaturated rings, including large macrocycles. wikipedia.org

However, challenges remain. Controlling the stereochemistry of the double bond (E/Z isomerism) during RCM can be difficult. wikipedia.org Furthermore, the development of chemo-enzymatic processes, which combine chemical and enzymatic steps, is an emerging area of interest. google.comnih.gov These methods offer the potential for high selectivity and milder reaction conditions, addressing some of the long-standing challenges in macrocycle synthesis. google.comnih.gov For instance, thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems are being explored for their ability to catalyze macrocyclization. nih.gov

Common synthetic routes to this compound often involve the intramolecular cyclization of long-chain precursors. One established method is the cyclization of 15-hydroxypentadecanoic acid or 15-halopentadecanoic acid. Another approach involves the Friedel-Crafts acylation of cyclododecene (B75492) with acryloyl chloride to form a bicyclic enone intermediate, which is then converted to the desired macrocycle. google.com

Below is a table summarizing some of the synthetic approaches to macrocyclic ketones, including those applicable to the synthesis of this compound.

Synthetic Method Description Key Reagents/Catalysts Advantages Challenges
Acyloin Condensation Intramolecular reductive coupling of diesters to form α-hydroxy ketones (acyloins), which can then be reduced to the corresponding ketone.Sodium metalClassic and effective method for certain macrocycles.Requires strictly anhydrous conditions; can have limited functional group tolerance.
Ring-Closing Metathesis (RCM) Intramolecular reaction between two terminal alkenes on a linear precursor, catalyzed by a transition metal complex, to form a cyclic alkene and a volatile byproduct (e.g., ethylene). wikipedia.orgGrubbs' catalysts, Schrock catalysts (Ruthenium or Molybdenum-based) wikipedia.orgHigh functional group tolerance; mild reaction conditions; driven by the release of a gaseous byproduct. wikipedia.orgCatalyst cost and sensitivity; control of E/Z selectivity can be challenging. wikipedia.org
Chemo-enzymatic Synthesis A combination of chemical and enzymatic transformations to achieve the synthesis of the target molecule. google.comnih.govEnzymes (e.g., lipases, thioesterases), chemical reagents google.comnih.govHigh regio- and stereoselectivity; environmentally benign reaction conditions. mdpi.comEnzyme availability and stability; substrate scope can be limited. nih.gov
Intramolecular Alkylation Cyclization of a linear precursor containing a nucleophile and an electrophile at its termini.Base (e.g., LDA), electrophilic and nucleophilic functional groupsA fundamental and versatile method.High dilution is often required to prevent polymerization; can be low-yielding for large rings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B083016 Cyclopentadec-4-en-1-one CAS No. 14595-54-1

Properties

IUPAC Name

(4Z)-cyclopentadec-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h7,9H,1-6,8,10-14H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIYIHILAGIZIMD-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=O)CC/C=C\CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051730
Record name (4Z)-Cyclopentadec-4-en-1-one
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Molecular Weight

222.37 g/mol
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CAS No.

14595-54-1, 35720-57-1
Record name Exaltenone
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Record name 4-Cyclopentadecen-1-one, (4Z)-
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Record name Cyclopentadec-4-en-1-one
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Record name 4-Cyclopentadecen-1-one, (4Z)-
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Record name (4Z)-Cyclopentadec-4-en-1-one
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Record name (4Z)-4-CYCLOPENTADECEN-1-ONE
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Retrosynthetic Analysis and Strategic Disconnections for Cyclopentadec 4 En 1 One Scaffolds

Identification of Key Carbon-Carbon Bond Disconnections for Macrocyclization

The structure of Cyclopentadec-4-en-1-one offers several logical points for C-C bond disconnection to facilitate macrocyclization. These disconnections are chosen to generate linear precursors amenable to reliable ring-forming reactions.

Disconnection of the C=C Double Bond: Breaking the alkene bond between C4 and C5 is a primary modern strategy. This leads to a linear diene precursor, perfectly suited for a Ring-Closing Metathesis (RCM) reaction. This is one of the most powerful and widely used methods for forming macrocyclic alkenes. nih.govthieme-connect.com

Disconnection Adjacent to the Carbonyl Group: Cleaving the C-C bond alpha to the carbonyl (e.g., C2-C3 or C14-C15) is a classical approach. This retrosynthetic step leads to a long-chain dicarboxylic acid derivative, such as a diester or a dinitrile. Such precursors are designed for cyclization via reactions like the Acyloin or Dieckmann condensations.

Disconnection of an Aliphatic C-C Bond: A third strategy involves breaking a C-C bond within the long aliphatic chain. This approach generates two distinct fragments, which can be joined in the forward synthesis using transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. nih.govacs.org This allows for a convergent synthesis where two smaller, functionalized pieces are prepared separately and then combined.

Disconnection StrategyBond(s) DisconnectedPrecursor TypeKey Forward Reaction
Alkene MetathesisC4=C5Linear α,ω-dieneRing-Closing Metathesis (RCM)
Carbonyl CondensationC2-C3Linear α,ω-diesterAcyloin/Dieckmann Condensation
Cross-CouplingC(x)-C(y) in chainTwo functionalized fragmentsSuzuki/Stille/Heck Coupling

Exploration of Classical Retrosynthetic Pathways for Large Rings

Historically, the synthesis of macrocycles was a significant challenge due to the entropic unfavorability of bringing two ends of a long chain together for an intramolecular reaction. Classical methods overcame this by employing specific reactions, often under high-dilution conditions to minimize competing intermolecular polymerization. acs.orgillinois.edu

Acyloin Condensation: This reductive coupling of two ester groups using metallic sodium is a hallmark of classical macrocycle synthesis. For this compound, this approach would involve a retrosynthetic disconnection of the C1-C2 bond to an α-hydroxy ketone (an acyloin), which is then further disconnected to a precursor like a 1,15-pentadecanedioic acid diester. The Acyloin condensation was famously used in early syntheses of related macrocyclic musks. illinois.edu

Dieckmann Condensation: An intramolecular Claisen condensation of a diester, the Dieckmann condensation forms a β-keto ester. thieme-connect.comacs.org This pathway involves disconnecting a C-C bond alpha to the carbonyl group, leading back to a linear diester. The resulting cyclic β-keto ester would then require hydrolysis and decarboxylation to yield the target ketone.

Thorpe-Ziegler Cyclization: This method involves the base-catalyzed intramolecular cyclization of a dinitrile, followed by hydrolysis and decarboxylation. The retrosynthetic disconnection leads to an α,ω-dinitrile precursor.

These classical methods, while effective, often require harsh reaction conditions (e.g., strong bases, high temperatures) and strictly controlled high-dilution environments to achieve reasonable yields. acs.org

Modern Retrosynthetic Approaches Utilizing Advanced Catalysis and Transformative Reactions

The advent of modern catalysis has revolutionized macrocycle synthesis, offering milder conditions, greater functional group tolerance, and often higher yields without the stringent need for high dilution. nih.gov

Ring-Closing Metathesis (RCM): RCM has become a dominant strategy for the synthesis of unsaturated macrocycles. thieme-connect.com The retrosynthetic disconnection of the C4=C5 double bond in this compound directly points to an RCM strategy. The required acyclic diene precursor can be assembled modularly, and the subsequent cyclization is typically mediated by well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts). This method is known for its efficiency and reliability in forming large rings. nih.gov

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, Heck, and Sonogashira couplings provide powerful tools for C-C bond formation in the final macrocyclization step. nih.govacs.org A retrosynthetic plan might disconnect a bond in the aliphatic chain, leading to a linear precursor with, for example, a terminal vinyl halide and a terminal boronic acid (for Suzuki coupling). These reactions benefit from a wide array of available catalysts and predictable reactivity.

Ring Expansion Reactions: Modern methods also include innovative ring expansion strategies. For instance, a readily available smaller cyclic ketone, like cyclododecanone, can undergo a series of reactions to insert carbons into the ring, gradually expanding it to the desired 15-membered scaffold. acs.orgresearchgate.net Techniques such as the Dowd-Beckwith rearrangement or thermo-isomerization of vinylcycloalkanols represent advanced approaches to macrocyclic ketones. acs.orgresearchgate.net

Modern ApproachKey DisconnectionCatalyst/Reagent TypeKey Advantages
Ring-Closing MetathesisC=C bondRuthenium/Molybdenum CarbeneHigh efficiency, functional group tolerance
Suzuki CouplingC-C bondPalladium CatalystMild conditions, commercially available reagents
Stille CouplingC-C bondPalladium CatalystTolerant of various functional groups
Ring ExpansionN/A (builds from smaller ring)Various (e.g., radical initiators)Utilizes readily available starting materials

Stereochemical Control and Asymmetric Synthesis of Cyclopentadec 4 En 1 One Analogues

Asymmetric Induction in Macrocyclization and Related Transformations

Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is crucial in the synthesis of chiral macrocycles. This can be achieved during the ring-closing step itself or in transformations on a pre-formed macrocyclic scaffold. Key strategies include the use of chiral ligands, chiral auxiliaries, and organocatalysts to influence the stereochemical outcome of the reaction.

The conjugate addition of organometallic reagents to α,β-unsaturated ketones (enones) is a powerful method for carbon-carbon bond formation. In the context of Cyclopentadec-4-en-1-one analogues, this reaction can be used to introduce substituents at the β-position to the carbonyl group. When mediated by a chiral ligand, this addition can proceed with high enantioselectivity.

Organocuprates are particularly effective for 1,4-addition to enones, avoiding the 1,2-addition to the carbonyl that is often observed with more reactive organometallic reagents like organolithiums. The use of a chiral ligand in conjunction with a copper catalyst allows for the creation of a chiral environment around the metal center, which then directs the nucleophilic attack of the alkyl group to one face of the enone.

For instance, phosphoramidite ligands derived from enantiopure binaphthol (BINOL) have been successfully employed in copper-catalyzed asymmetric conjugate additions of dialkylzinc reagents to macrocyclic α,β-unsaturated ketones. The chiral catalyst complex coordinates to the enone, and the steric and electronic properties of the ligand dictate the facial selectivity of the addition, leading to a high enantiomeric excess (ee) of the product.

Table 1: Example of Chiral Ligand-Mediated Conjugate Addition to Cyclic Enones This table presents representative data for the general class of reactions, illustrating the effectiveness of the methodology.

Enone Substrate Nucleophile Chiral Ligand Yield (%) ee (%)
2-Cyclohexen-1-one Et₂Zn (R)-BINAP 95 >98
2-Cyclopenten-1-one Me₂Zn (S)-Tol-BINAP 90 96

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This strategy is widely applicable in asymmetric synthesis. wikipedia.org

In the synthesis of this compound analogues, a chiral auxiliary can be attached to the linear precursor prior to macrocyclization. The auxiliary can enforce a specific conformation that favors the formation of one diastereomeric cyclization product. Alternatively, an auxiliary can be attached to a prochiral macrocyclic ketone to direct a diastereoselective modification. For example, Evans' oxazolidinone auxiliaries or camphorsultam can be used to control the stereochemistry of alkylation or aldol reactions on a side chain appended to the macrocycle. wikipedia.org A key advantage of this method is its predictability and the often high diastereoselectivities achieved. The main drawback is the need for additional steps to attach and remove the auxiliary. nih.gov

An "interlocking auxiliary" strategy has also been developed for mechanically planar chiral rotaxanes, where the auxiliary orients a macrocycle to control its threading onto an axle, showcasing an advanced form of stereocontrol. nih.gov

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, complementing metal-based and enzymatic catalysis. For the synthesis of chiral macrocyclic ketones, organocatalytic methods, particularly asymmetric Michael additions, are highly relevant. researchgate.net

Chiral primary or secondary amines, such as those derived from proline or cinchona alkaloids, can activate enones by forming chiral iminium ions. This activation lowers the LUMO of the enone, facilitating conjugate addition by a nucleophile. The bulky chiral catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. This approach has been used effectively for the vinylogous Michael addition of cyclic enones to electrophiles like nitroalkenes, affording products with high diastereo- and enantioselectivity. nih.gov

Bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond-donating group (e.g., a thiourea or squaramide), can simultaneously activate both the nucleophile and the electrophile, leading to a highly organized transition state and excellent stereocontrol. This dual activation is effective in promoting the conjugate addition of carbon nucleophiles to cyclic enones.

Dynamic Kinetic Resolution in Macrocyclic Ketone Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product, theoretically achieving a 100% yield. wikipedia.orgprinceton.edu The process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. nih.gov The faster-reacting enantiomer is continuously depleted, and because the starting material enantiomers are in equilibrium, the slower-reacting enantiomer is constantly converted into the faster-reacting one, which is then transformed into the desired product. wikipedia.org

For macrocyclic ketones, DKR can be applied to substrates that have a stereocenter that is prone to racemization. For example, a racemic α-substituted macrocyclic ketone can be converted to a single diastereomer via DKR. A particularly relevant application is the asymmetric conjugate reduction of α,β-unsaturated macrocyclic ketones that are chiral due to a substituent elsewhere on the ring.

A notable example involves the conjugate reduction of racemic 3,5-dialkyl-2-cyclopenten-1-ones. nih.gov In this process, a chiral copper hydride catalyst selectively reduces one enantiomer of the enone. In the presence of a base, the remaining enone undergoes rapid racemization at the α-position, allowing the entire racemic mixture to be converted into a single stereoisomer of the saturated ketone with high diastereoselectivity and enantioselectivity. nih.gov This methodology is directly applicable to analogues of this compound bearing a chiral center that can be epimerized.

Table 2: Dynamic Kinetic Resolution of Racemic Cyclopentenones via Asymmetric Conjugate Reduction Data adapted from relevant studies on cyclic enones to illustrate the principle. nih.gov

Substrate (Racemic) Catalyst System Yield (%) dr (trans:cis) ee (%)
3,5-Dimethyl-2-cyclopenten-1-one CuCl/NaOtBu/(S)-p-tol-BINAP, PMHS 89 >95:5 92
3-Ethyl-5-methyl-2-cyclopenten-1-one CuCl/NaOtBu/(S)-p-tol-BINAP, PMHS 91 90:10 91

Influence of Conformational Preferences on Enantioselectivity and Diastereoselectivity

The three-dimensional shape, or conformation, of the linear precursor to a macrocycle plays a critical role in the efficiency and stereochemical outcome of the ring-closing reaction. acs.org For large, flexible molecules, many conformations are accessible, but only a few may be suitably pre-organized for cyclization. Inducing the precursor to adopt a "productive" conformation can dramatically improve the yield of the macrocyclization and can be a key factor in controlling stereochemistry. chemrxiv.orgsemanticscholar.org

Weak intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, can be engineered into the linear precursor to favor a folded conformation that brings the reactive ends into proximity. This substrate preorganization minimizes the entropic penalty of cyclization. pnas.org

Furthermore, the stereochemical outcome of a macrocyclization can be influenced by a "chirality-matched" catalyst. pnas.org In this scenario, a chiral catalyst interacts with a chiral substrate in a way that the transition state for the desired macrocyclization is significantly stabilized for one diastereomer (the "matched" pair), while the transition state for the other diastereomer (the "mismatched" pair) is destabilized. This catalyst-controlled selection of a specific substrate conformation can lead to highly efficient and stereoselective macrocyclization, even when no new stereocenter is formed during the ring-closing step itself. Peptide-based catalysts, for example, can form multiple non-covalent interactions with a substrate, creating a chiral pocket that guides its conformation and reactivity. pnas.org

Mechanistic Investigations and Computational Studies of Cyclopentadec 4 En 1 One Reactions

Elucidation of Reaction Mechanisms

The formation of the 15-membered ring of Cyclopentadec-4-en-1-one is often achieved through ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction. The elucidation of its mechanism has been a subject of extensive research, combining experimental evidence with computational modeling to provide a detailed picture of the reaction cascade.

Electron Flow and Transition State Analysis in Macrocyclization

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of RCM reactions. These studies reveal that the mechanism, broadly following the Chauvin model, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal alkylidene catalyst and the olefinic ends of the precursor diene.

The key intermediate in this process is a metallacyclobutane. The formation and fragmentation of this intermediate are the highest barriers along the reaction pathway. The geometry of the transition state leading to the formation of the macrocycle is critical. For the formation of large rings like this compound, the long, flexible hydrocarbon chain of the precursor can adopt numerous conformations. Computational analysis helps in identifying the low-energy conformations that are predisposed to cyclization, thereby minimizing steric strain in the transition state. Answering questions about the precise nature of the transition state for specific macrocyclizations remains a significant challenge for computational chemistry.

Identification and Characterization of Reactive Intermediates (e.g., biradicals, carbocations)

While the primary mechanism for RCM proceeds through well-defined organometallic intermediates, alternative reaction pathways for macrocycle formation can involve reactive species such as biradicals. For instance, in the thermal 1,3-C shift rearrangement of medium- and large-ring 1-vinylcycloalkanols to form ring-expanded macrocyclic ketones, a reaction mechanism proceeding through alkyl hydroxyallyl biradical intermediates has been proposed. This pathway involves the homolytic cleavage of a C-C bond to form an open-chain biradical, which then undergoes intramolecular recombination to yield the macrocyclic product.

Although not the standard pathway for the formation of this compound via RCM, the potential for such radical-mediated side reactions or alternative synthetic routes highlights the complexity of macrocyclization chemistry.

Detailed Catalytic Cycle Determination in Metal-Mediated Processes

The most common catalysts for the synthesis of this compound are ruthenium-based Grubbs-type catalysts. The catalytic cycle, as proposed by Chauvin, involves the following key steps:

Initiation: The precatalyst reacts with the terminal alkene of the substrate to generate the active metal carbene species and a molecule of ethylene (B1197577).

Propagation:

The active metal carbene undergoes a [2+2] cycloaddition with one of the terminal double bonds of the diene precursor to form a metallacyclobutane intermediate.

This intermediate then undergoes a retro [2+2] cycloaddition to release a new metal carbene and the initial part of the growing cyclic chain.

The newly formed metal carbene then reacts intramolecularly with the other terminal double bond of the same molecule.

A second metallacyclobutane is formed.

Termination (Ring Closure): This second metallacyclobutane fragments to release the final macrocyclic product, this compound, and regenerates the active metal carbene catalyst, which can then enter another catalytic cycle. The release of a volatile byproduct, ethylene, drives the reaction towards the formation of the cyclic product. alfa-chemistry.com

The entire process is a reversible series of equilibria. The forward reaction is favored by the removal of ethylene gas from the reaction mixture.

Kinetic Studies and Reaction Optimization

Kinetic studies are essential for understanding the factors that control the rate of macrocyclization and for optimizing reaction conditions to maximize the yield of the desired product while minimizing side reactions such as oligomerization.

Determination of Rate-Determining Steps in Macrocycle Formation

For Grubbs-type catalysts, the initiation of the catalytic cycle is often the rate-determining step. This involves the dissociation of a ligand (e.g., a phosphine) from the metal center to allow for the coordination of the substrate's olefin. However, in the context of macrocyclization, the relative rates of the intramolecular ring-closing step versus intermolecular side reactions are of paramount importance.

The "effective molarity" (EM) is a key concept in macrocyclization kinetics, representing the hypothetical concentration of one reactive end of the linear precursor in the immediate vicinity of the other. A higher EM favors the intramolecular cyclization over intermolecular polymerization. Factors that promote a folded conformation of the precursor chain, bringing the reactive ends closer together, will increase the EM and, consequently, the rate of macrocycle formation.

Influence of Reaction Conditions on Reaction Kinetics

The kinetics of the formation of this compound are highly sensitive to various reaction parameters.

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, for RCM, higher temperatures can also lead to catalyst decomposition and an increase in side reactions. For the synthesis of some macrocycles, conducting the reaction at elevated temperatures (e.g., in refluxing toluene (B28343) at 110°C) can favor the formation of the monomeric macrocycle over oligomeric byproducts. nih.govresearchgate.net This is attributed to the entropic favorability of the intramolecular cyclization at higher temperatures.

Solvent Polarity: The choice of solvent can significantly impact the rate and outcome of macrocyclization reactions. The solvent can influence the conformation of the flexible diene precursor, thereby affecting the effective molarity. Non-coordinating, relatively non-polar solvents like dichloromethane (B109758) and toluene are commonly used for RCM. The polarity of the solvent can affect the stability of the reactants, transition states, and products to different extents, thus altering the activation energy of the reaction.

Below is a table summarizing the general effects of reaction conditions on the kinetics of macrocyclization reactions like the formation of this compound.

Reaction ConditionEffect on Reaction KineticsRationale
Temperature Increased temperature generally increases the reaction rate but can also lead to catalyst degradation and side reactions. nih.govresearchgate.netProvides the necessary activation energy for the reaction. At higher temperatures, the entropic advantage of intramolecular cyclization is enhanced.
Pressure Reduced pressure can increase the overall yield.Facilitates the removal of the gaseous byproduct (ethylene), shifting the reaction equilibrium towards the products.
Solvent Polarity Can influence the reaction rate by affecting the conformation of the precursor and the stability of the transition state.The solvent's interaction with the substrate and catalyst can alter the energy landscape of the reaction.

Computational Chemistry for Mechanistic and Conformational Insight

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reactions and conformational dynamics of complex molecules like this compound. These in silico methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone. By simulating molecular behavior, researchers can predict reaction outcomes, understand structural preferences, and design novel chemical entities with desired properties. For large-ring systems, which are known for their conformational complexity, computational approaches are particularly crucial.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory) for Reaction Pathways and Energy Barriers

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules and modeling reaction mechanisms. acs.orgmdpi.com DFT allows for the accurate calculation of the energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a chemical reaction. This information is critical for understanding reaction kinetics and predicting the feasibility of a proposed mechanistic pathway.

For a molecule such as this compound, DFT can be employed to study a variety of reactions, including but not limited to, hydrogenations, epoxidations, or ring-opening and ring-closing reactions. By locating the transition state structures and calculating the associated energy barriers, chemists can gain insights into the factors that control the regio- and stereoselectivity of these transformations. For instance, in a hypothetical phosphine-catalyzed ring-opening reaction of a related cyclopropyl (B3062369) ketone, DFT calculations were used to explore multiple reaction pathways and identify the most favorable one. rsc.org This involved mapping out the energies of intermediates and transition states for processes like nucleophilic substitution, Michael addition, and intramolecular Wittig reactions.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated with data from similar systems. The table below conceptualizes the type of data that would be generated from a DFT study on a hypothetical reaction involving a macrocyclic ketone.

Reaction StepStructureRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsThis compound + Reagent0.0C=C bond length: 1.34 Å
Transition State 1[Transition State Structure]+15.2Forming bond length: 2.1 Å
Intermediate[Intermediate Structure]-5.8C-C bond length: 1.52 Å
Transition State 2[Transition State Structure]+12.5Breaking bond length: 2.0 Å
Products[Product Structure]-20.7Dihedral angle: 175°

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this compound.

Furthermore, QM methods can be combined with molecular mechanics (MM) in hybrid QM/MM approaches to study enzymatic reactions or reactions in solution. binarystarchem.canih.gov In such a setup, the reactive center is treated with a high level of theory (QM), while the surrounding environment (e.g., protein or solvent) is described by a less computationally expensive MM force field. binarystarchem.ca This multiscale approach is particularly relevant for understanding the biological activity of macrocyclic compounds like muscone (B1676871) (3-methylcyclopentadecanone), a close structural relative of this compound. pnas.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Interactions

The flexibility of large rings like this compound results in a complex conformational landscape with numerous accessible low-energy structures. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this landscape by simulating the atomic motions of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and interactions with other molecules.

MD simulations are invaluable for understanding how the shape of a macrocycle influences its physical and biological properties. For example, the binding of a molecule to a receptor is often governed by a process of conformational selection, where the receptor binds to a specific pre-existing conformation of the ligand. nih.gov MD simulations can identify these bioactive conformations and provide insights into the binding process. In the study of muscone and its interaction with human olfactory receptors, computational studies combining QM/MM and mutagenesis have been used to build structural models and predict binding sites. pnas.org Similar approaches could be applied to this compound to understand its sensory properties or other biological activities.

To enhance the sampling of conformational space and overcome high energy barriers, advanced techniques such as temperature-accelerated molecular dynamics (TAMD) can be employed. nih.gov These methods allow for the exploration of large-scale conformational changes that would be inaccessible in conventional MD simulations on practical timescales.

The results of an MD simulation are often visualized through conformational analysis plots, such as Ramachandran plots for peptides or principal component analysis (PCA) for more general systems. The data can also be summarized in tables that characterize the most populated conformational families.

ClusterPopulation (%)Average RMSD (Å)Key Dihedral Angles (degrees)
145.20.8ω1: 178, ω2: -65
223.11.2ω1: 60, ω2: 180
315.71.5ω1: -175, ω2: 70
48.92.1ω1: 85, ω2: -90

Note: This table is a representative example of data from an MD simulation of a flexible macrocycle and is not specific to this compound.

Development and Application of Force Fields for Large-Ring Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.gov Standard force fields, such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF), are widely used for small molecules and biomolecules. nih.govrsc.org However, their applicability to large, flexible macrocycles can be limited due to the challenges in parameterizing the complex interplay of torsional strains and non-bonded interactions that govern the conformational preferences of these systems.

Developing accurate force fields for macrocycles is an active area of research. The process typically involves a combination of quantum mechanical calculations and fitting to experimental data. uni-paderborn.de For instance, torsional parameters can be derived from DFT potential energy scans of smaller molecular fragments that are representative of the macrocyclic ring. Lennard-Jones parameters, which describe van der Waals interactions, are often optimized to reproduce experimental properties such as densities and heats of vaporization. uni-paderborn.de

For cyclic alkanes, united-atom force fields have been developed where the parameters are optimized to reproduce vapor-liquid equilibrium data. uni-paderborn.de The molecular geometry is often obtained from QM calculations. The development of such specialized force fields is crucial for obtaining reliable results from MD simulations of macrocyclic ketones like this compound.

The table below provides an example of the types of parameters that are defined in a force field.

Parameter TypeAtom TypesValueSource
Bond Stretching (kb)C=O550.0 kcal/mol/ŲCGenFF
Angle Bending (kθ)C-C-C60.0 kcal/mol/rad²GAFF
Torsional (Vn)H-C-C-HV1=0.15, V2=0.0, V3=0.20 kcal/molDerived from QM
Lennard-Jones (ε)O0.12 kcal/molOPLS-AA
Lennard-Jones (σ)O3.03 ÅOPLS-AA

Note: This table illustrates the components of a force field and the values are not specific to this compound.

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For a molecule like Cyclopentadec-4-en-1-one, a full suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques for Connectivity and Configuration (e.g., COSY, HSQC, HMBC, NOESY)

A complete assignment of the ¹H and ¹³C NMR spectra is the first step in structural verification. This is achieved through a combination of experiments:

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For this compound, distinct signals would be expected for the vinyl protons (CH =CH ), the protons alpha to the carbonyl group (CH ₂C=O), and the protons alpha to the double bond, with the remaining aliphatic chain protons appearing in a more congested region.

¹³C NMR: Shows signals for each unique carbon atom. Key signals include the carbonyl carbon (C=O), the two olefinic carbons (C=C), and the carbons adjacent to these functional groups.

COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings (J-coupling) within the molecule, allowing for the tracing of the proton spin systems throughout the macrocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems, for instance, by showing correlations from the protons alpha to the carbonyl to the carbonyl carbon itself, confirming the placement of the ketone functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry (e.g., Z/E configuration of the double bond) and for conformational analysis.

| Table 1: Representative 2D NMR Correlations for Structural Elucidation | | :--- | :--- | | Experiment | Information Provided for this compound | | COSY | Shows J-coupling between adjacent protons, e.g., H-4 with H-3 and H-5. | | HSQC | Connects each proton signal to its directly attached carbon signal, e.g., H-4 to C-4. | | HMBC | Reveals long-range couplings, e.g., from protons at C-2 and C-3 to the carbonyl carbon at C-1. | | NOESY | Shows through-space proximity, e.g., between protons on opposite sides of the macrocycle, aiding in conformational studies. |

Conformational Analysis via NMR Spectroscopic Data (e.g., coupling constants, NOE effects)

Due to the inherent flexibility of macrocycles, this compound can exist in multiple conformations in solution. NMR data is critical for understanding this dynamic behavior. nih.gov

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. By analyzing these values, particularly around the double bond and the adjacent methylene (B1212753) groups, it is possible to infer preferred local conformations.

NOE Effects: The intensity of a Nuclear Overhauser Effect (NOE) is inversely proportional to the sixth power of the distance between two protons. Quantitative NOE measurements can provide precise interproton distances, which can be used as constraints in computational modeling to generate a representative ensemble of low-energy solution conformations. chemicalbook.comrsc.org This approach helps to build a three-dimensional picture of the molecule as it exists in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and elemental composition of a molecule. For this compound (C₁₅H₂₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of this compound is 222.19836 Da. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecular ion ([M+H]⁺), characteristic neutral losses and fragment ions are produced. The analysis of these fragments provides structural confirmation, for example, by showing losses related to the aliphatic chain or cleavages initiated by the carbonyl group. While specific experimental data is not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts. uni.lu

| Table 2: Predicted Mass Spectrometry Adducts and CCS Values | | :--- | :--- | :--- | | Adduct | m/z (mass/charge) | Predicted CCS (Ų) | | [M+H]⁺ | 223.20564 | 153.2 | | [M+Na]⁺ | 245.18758 | 154.3 | | [M+K]⁺ | 261.16152 | 153.0 | | [M-H]⁻ | 221.19108 | 153.6 | Data sourced from computational predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. mdpi.com For this compound, these methods would provide clear evidence for its key structural features.

IR Spectroscopy: Would show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹ for a large-ring ketone. youtube.com The C=C stretching vibration of the alkene would appear around 1640-1680 cm⁻¹. The C-H stretching vibrations for the sp²-hybridized carbons of the double bond would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene groups would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Complements IR spectroscopy. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The C=O bond is also Raman active. The low-frequency region of the Raman spectrum can provide information about the vibrational modes of the macrocyclic backbone. nih.gov

| Table 3: Expected Vibrational Modes for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | C=O | Stretch | ~1715 | | C=C | Stretch | ~1650 | | C-H (sp²) | Stretch | >3000 | | C-H (sp³) | Stretch | <3000 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques like Circular Dichroism (CD) are used to study chiral molecules. This compound itself is achiral. However, if a chiral derivative were synthesized (e.g., by introducing a stereocenter) or if the molecule could adopt a stable, non-superimposable mirror-image conformation (atropisomerism), CD spectroscopy would be essential for determining its absolute configuration.

For α,β-unsaturated ketones, the electronic transitions (n→π* and π→π*) are optically active and give rise to characteristic Cotton effects in the CD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule, allowing for empirical correlations to be made to determine the absolute configuration. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)

If this compound or a suitable derivative can be obtained as a single crystal, X-ray crystallography provides the most definitive structural information. This technique yields a precise three-dimensional map of the atomic positions in the solid state, confirming connectivity, bond lengths, bond angles, and the molecule's conformation in the crystal lattice. While this provides an unambiguous structure, it is important to note that the solid-state conformation may not be the same as the preferred conformation in solution, which is often more relevant for biological or chemical reactivity. nih.gov To date, no public crystal structure data is available for this specific compound.

Synthetic Utility and Chemical Transformations of Cyclopentadec 4 En 1 One and Its Derivatives

Derivatization of the Ketone Functionality

The carbonyl group in Cyclopentadec-4-en-1-one is a key site for chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Formation of Oximes, Hydrazones, and other Ketone Derivatives

The reaction of this compound with hydroxylamine or hydrazine derivatives provides a straightforward route to the corresponding oximes and hydrazones. These reactions typically proceed under mild acidic or basic conditions. For instance, the condensation of a ketone with a hydrazide in a suitable solvent like ethanol can yield hydrazones. The formation of these imine derivatives alters the electronic and steric properties of the original ketone, which can be useful for further synthetic transformations or for biological evaluation.

ReactantProductReaction Type
This compoundThis compound oximeOximation
This compoundThis compound hydrazoneHydrazone Formation

This table is generated based on established chemical principles for the derivatization of ketones.

Enolization and Reactions at the α-Carbon

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of enolates under basic conditions. The acidity of these α-protons in ketones typically falls in the range of pKa 19-21. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly employed to ensure complete and irreversible enolate formation.

The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, the alkylation of the enolate with an alkyl halide introduces a new substituent at the α-position. The regioselectivity of enolate formation in unsymmetrical ketones can often be controlled by the reaction conditions. Kinetically controlled conditions (e.g., LDA at low temperatures) favor the formation of the less substituted enolate, while thermodynamically controlled conditions (e.g., a weaker base at higher temperatures) favor the more substituted, and generally more stable, enolate.

BaseConditionsMajor Enolate Product
Lithium Diisopropylamide (LDA)Low Temperature (e.g., -78 °C)Kinetic (less substituted)
Sodium Hydride (NaH)Higher TemperatureThermodynamic (more substituted)

This table illustrates the general principles of regioselective enolate formation in unsymmetrical ketones.

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound offers another site for a variety of chemical transformations, leading to the synthesis of saturated and functionalized macrocyclic ketones.

Catalytic Hydrogenation and Selective Reductions to Saturated Analogues

The alkene functionality in this compound can be readily reduced to the corresponding alkane through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The hydrogenation of alkenes is generally a syn-addition process, where both hydrogen atoms add to the same face of the double bond. This stereochemical outcome is a result of the alkene adsorbing onto the surface of the metal catalyst, followed by the delivery of hydrogen atoms from the catalyst surface.

Selective reduction of the alkene in the presence of the ketone is generally achievable due to the higher reactivity of the double bond towards catalytic hydrogenation under standard conditions.

CatalystConditionsProduct
Pd/CH₂, atmospheric pressureCyclopentadecanone
PtO₂H₂, various pressuresCyclopentadecanone
Raney NiH₂, various pressuresCyclopentadecanone

This table provides examples of common catalysts used for the hydrogenation of alkenes.

Stereoselective Epoxidation and Dihydroxylation Reactions

The double bond of this compound can be converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity of epoxidation of macrocyclic alkenes can be influenced by the conformational preferences of the large ring, with the reagent typically attacking the less sterically hindered face of the double bond.

Furthermore, the alkene can undergo dihydroxylation to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). Asymmetric dihydroxylation, leading to chiral diols, can be accomplished using Sharpless asymmetric dihydroxylation conditions, which employ a catalytic amount of osmium tetroxide in the presence of a chiral ligand. Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.

ReagentProduct TypeStereochemistry
m-CPBAEpoxideDependent on substrate conformation
OsO₄, NMOVicinal DiolSyn-addition
1. m-CPBA; 2. H₃O⁺Vicinal DiolAnti-addition

This table summarizes common reagents for the epoxidation and dihydroxylation of alkenes.

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-rich double bond of this compound is susceptible to attack by electrophiles. For example, the addition of hydrogen halides (HX) or halogens (X₂) proceeds via an electrophilic addition mechanism. In the case of unsymmetrical alkenes, the regioselectivity of hydrogen halide addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms.

While simple alkenes are generally not reactive towards nucleophiles, the double bond in this compound is not conjugated with the carbonyl group, and therefore, standard nucleophilic conjugate addition (Michael addition) is not a primary reaction pathway. However, under specific conditions or with activation, nucleophilic attack on the double bond may be possible.

ReagentReaction TypeProduct
HBrElectrophilic AdditionBromo-cyclopentadecanone
Br₂Electrophilic AdditionDibromo-cyclopentadecanone

This table provides examples of electrophilic addition reactions to an alkene.

Ring Transformations and Modifications of the Macrocyclic Skeleton

The fifteen-membered carbocyclic framework of this compound serves as a versatile scaffold for a variety of ring transformations and modifications. These chemical manipulations allow for the expansion, contraction, or introduction of heteroatoms into the macrocyclic skeleton, thereby accessing a diverse range of complex structures. Methodologies for such transformations often involve cleavage of the existing ring followed by a strategic re-closure, or intramolecular rearrangement reactions.

One common strategy for ring expansion involves a tandem reaction sequence. For instance, the hydroformylation of an alkene appended to the macrocycle can be followed by an intramolecular aldol condensation to construct a new, larger ring system. While not directly applied to this compound in the provided literature, the principle is demonstrated in the transformation of 2-(2-methylprop-2-enyl)cyclododecanone, which undergoes hydroformylation and subsequent aldol addition to yield a bicyclic product, effectively modifying the original ring structure.

Another significant transformation is fragmentation of the macrocycle. The tosylhydrazone of a derivative, 1,12-epoxy-bicyclo[10.3.0]pentadecan-13-one, undergoes a fragmentation reaction upon treatment with silica gel, leading to the formation of cyclopentadec-4-yn-1-one google.com. This process illustrates a modification of the macrocyclic skeleton by introducing an alkyne functionality through a ring-opening and re-closing cascade.

These examples highlight the potential of the cyclopentadecanone skeleton to be chemically manipulated into different cyclic systems. Such transformations are crucial for generating structural diversity and accessing novel macrocyclic architectures that may not be readily available through direct cyclization methods.

This compound as a Precursor for Complex Molecules

This compound is a valuable starting material in the synthesis of a wide array of more complex molecules. Its inherent structural features—a large, flexible ring and a reactive enone moiety—provide multiple handles for chemical modification. This allows for its elaboration into other significant macrocyclic compounds, including high-demand fragrance ingredients and various heterocyclic systems. Its utility as a foundational building block is evident in its application toward the synthesis of other macrocyclic ketones, lactones, and as a key intermediate in the total synthesis of complex natural products.

Synthesis of other Macrocyclic Ketones (e.g., Muscone (B1676871), Civetone derivatives)

The conversion of the cyclopentadecane framework into other commercially and scientifically important macrocyclic ketones is a key application. The synthesis of muscone, a highly prized fragrance compound, is a prominent example.

Muscone Synthesis: (R)-(-)-Muscone, or (R)-3-methylcyclopentadecanone, is the primary odor component of deer musk wikipedia.org. Synthetic routes to muscone often utilize a C15 macrocyclic precursor. One established method involves the conjugate addition of an organometallic reagent to a cyclopentadecenone precursor. For example, the enantioselective Michael addition of dimethyl zinc to cyclopentadec-2-en-1-one, catalyzed by a copper-phosphite complex, yields (R)-muscone doingsts.com. Although the starting material is an isomer of this compound, this demonstrates a viable strategy. A more direct pathway from a saturated C15 ring involves the methylation of cyclopentadecanone google.com. Therefore, this compound can be hydrogenated to cyclopentadecanone, which then serves as the immediate precursor to muscone via methylation at the β-position to the carbonyl group.

PrecursorReagents/Reaction TypeProduct
Cyclopentadec-2-en-1-one1. Dimethyl zinc, Cu-catalyst, Ligand (11)(R)-Muscone
CyclopentadecanoneMethylationMuscone

Civetone Derivatives: Civetone is a 17-membered macrocyclic ketone, (9Z)-Cycloheptadec-9-en-1-one wikipedia.org. The synthesis of civetone or its derivatives from a 15-membered ring like this compound would necessitate a ring expansion by two carbons. Such transformations represent a significant synthetic challenge but are a key goal in achieving molecular complexity from simpler macrocyclic precursors.

Generation of Macrocyclic Lactones and Other Heterocyclic Scaffolds

The carbocyclic skeleton of this compound can be converted into heterocyclic systems, most notably macrocyclic lactones, which are also important in the fragrance industry and as substructures in bioactive molecules nih.gov.

Macrocyclic Lactones: A primary method for converting a cyclic ketone to a lactone is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. Applying this reaction to this compound (after saturation of the double bond to form cyclopentadecanone) would yield a 16-membered macrocyclic lactone, also known as an oxacyclohexadecan-2-one. These large-ring lactones are often characterized by musk-like odors.

More complex ring-transformation strategies can also be employed. For instance, methods have been developed for the synthesis of macrocyclic lactones from 4-(ω-hydroxyalkyl)-1,3-oxazol-5(4H)-ones uzh.ch. These multi-step sequences involve the construction of an oxazolone intermediate which is then transformed into the target lactone uzh.ch. While not a direct conversion of this compound, these innovative routes highlight the diverse synthetic strategies available for creating macrocyclic lactones from various precursors uzh.chresearchgate.net.

Starting Material (Conceptual)Reaction TypeProduct Class
CyclopentadecanoneBaeyer-Villiger Oxidation16-membered Macrocyclic Lactone
ω-Hydroxy Alkanoic AcidsRing-Closing Metathesis (RCM)Various Macrocyclic Lactones

Role as a Key Building Block in Total Synthesis Endeavors of Natural Products or Analogs

The structural complexity and synthetic versatility of macrocycles make them crucial components in the total synthesis of natural products nih.gove-bookshelf.dewiley.com. The study of natural products has historically driven significant advances in the field of organic synthesis e-bookshelf.de. This compound and related macrocycles can serve as pivotal intermediates or starting points for constructing even more elaborate molecular architectures.

The strategies employed in total synthesis often rely on the development of new synthetic methods to achieve specific and challenging transformations nih.gov. For example, ring-closing metathesis (RCM) has become a powerful tool for the construction of macrocyclic frameworks, including those that could be precursors to or derived from this compound doingsts.com. The synthesis of complex polycyclic natural products can involve the strategic use of a pre-formed macrocycle which is then further elaborated. For instance, an intramolecular Diels-Alder cycloaddition from a macrocyclic vinyl silane was used to create a tricyclic system as a key step in the total synthesis of maoecrystal V organic-chemistry.org. This illustrates how a macrocyclic core can be used to set the stage for forming intricate, multi-ring systems found in complex natural products.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Use ¹³C DEPT to differentiate carbonyl carbons from olefinic carbons in isomers.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to distinguish between positional isomers .

Q. Advanced Research Focus

  • X-ray crystallography : Resolve crystal packing effects on the compound’s conformational flexibility, particularly the enone system’s geometry.
  • Computational modeling : Apply density functional theory (DFT) to predict vibrational frequencies (IR) and compare with experimental data .

How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Q. Methodological Approach

  • Standardize assays : Control variables such as cell line type (e.g., HEK-293 vs. HeLa), solvent (DMSO concentration), and exposure time.
  • Meta-analysis : Statistically evaluate dose-response curves from multiple studies to identify outliers or confounding factors .
  • Reproducibility checks : Replicate experiments using identical batches of the compound to rule out synthetic variability .

Q. Basic Research Focus

  • Degradation kinetics : Use HPLC to monitor compound degradation under UV light or microbial activity.
  • Partition coefficients : Measure log Kow to predict bioaccumulation potential .

Q. Advanced Research Focus

  • Isotopic labeling : Introduce ¹⁴C isotopes to trace metabolic pathways in model organisms (e.g., Daphnia magna).
  • Ecotoxicology models : Apply species sensitivity distributions (SSDs) to predict ecological risks .

How can computational methods enhance the design of this compound-based fragrance analogs with improved stability?

Q. Methodological Approach

  • Molecular docking : Screen analogs against olfactory receptor OR5AN1 to predict binding affinity.
  • QSAR modeling : Correlate substituent electronegativity with volatility and shelf-life .

Q. Guidelines

  • Batch consistency : Document catalyst lot numbers, solvent purity, and ambient humidity during reactions.
  • Blinded analysis : Assign NMR spectra interpretation to multiple independent analysts to reduce bias .
  • Open-data practices : Share raw chromatograms and crystallographic data in supplementary materials .

How can researchers investigate the stereoelectronic effects of the 4-en-1-one moiety on Cyclopentadecane’s reactivity?

Q. Advanced Research Focus

  • Conformational analysis : Use variable-temperature NMR to study ring puckering and enone conjugation.
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to probe transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.